3-((Diethylamino)dimethylsilyl)propyl methacrylate
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Overview
Description
3-((Diethylamino)dimethylsilyl)propyl methacrylate is a chemical compound with the molecular formula C13H27NO2Si and a molecular weight of 257.4445 g/mol . It is a methacrylate ester that contains a diethylamino group and a dimethylsilyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Diethylamino)dimethylsilyl)propyl methacrylate typically involves the reaction of methacrylic acid with 3-((diethylamino)dimethylsilyl)propyl alcohol under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the water formed during the reaction is removed by azeotropic distillation .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((Diethylamino)dimethylsilyl)propyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methacrylate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten compounds.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted methacrylate derivatives.
Scientific Research Applications
3-((Diethylamino)dimethylsilyl)propyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-((Diethylamino)dimethylsilyl)propyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The diethylamino group can interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. The dimethylsilyl group provides hydrophobicity and flexibility to the polymer chains, enhancing their mechanical properties .
Comparison with Similar Compounds
Similar Compounds
- 3-((Dimethylamino)dimethylsilyl)propyl methacrylate
- 3-((Diethylamino)trimethylsilyl)propyl methacrylate
- 3-((Diethylamino)dimethylsilyl)propyl acrylate
Uniqueness
3-((Diethylamino)dimethylsilyl)propyl methacrylate is unique due to the presence of both diethylamino and dimethylsilyl groups, which provide a balance of hydrophilicity and hydrophobicity. This dual functionality allows for the formation of polymers with tailored properties for specific applications.
Properties
CAS No. |
85665-74-3 |
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Molecular Formula |
C13H27NO2Si |
Molecular Weight |
257.44 g/mol |
IUPAC Name |
3-[diethylamino(dimethyl)silyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H27NO2Si/c1-7-14(8-2)17(5,6)11-9-10-16-13(15)12(3)4/h3,7-11H2,1-2,4-6H3 |
InChI Key |
NCAKYDUZOGYDRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C)(C)CCCOC(=O)C(=C)C |
Origin of Product |
United States |
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